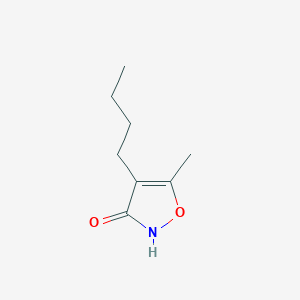

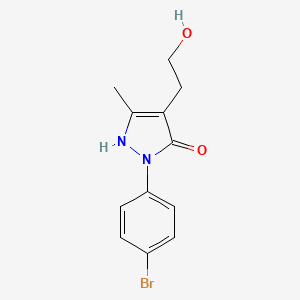

![molecular formula C14H12N4O2 B1333150 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol CAS No. 223645-69-0](/img/structure/B1333150.png)

4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives with functional Schiff-base moieties at the N-4 and C-5 positions of triazole were synthesized and screened for their antimicrobial activity .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave a specific product .Scientific Research Applications

Antimicrobial Applications

4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol and its derivatives exhibit significant antimicrobial activities. Studies have shown these compounds to be effective against various Candida species and pathogenic bacteria. For instance, Altıntop et al. (2011) synthesized new triazole derivatives, including 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole, and tested their antimicrobial properties. They found certain derivatives to be potent against Candida species and bacteria (Altıntop et al., 2011). Additionally, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showcasing good to moderate antimicrobial activities (Bektaş et al., 2007).

Inhibition of Tyrosinase Activity

Yu et al. (2015) synthesized new Schiff’s base derivatives of triazole and investigated their inhibitory effects on tyrosinase activities. These compounds showed potent inhibitory effects and were further analyzed for their interactions with tyrosinase through various assays (Yu et al., 2015).

Complex Formation and Metal Interaction

Studies have also explored the complex formation capabilities of triazole derivatives with metals. For example, Stucky et al. (2008) investigated the complex formation of 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands with various metal ions, providing insights into their chemical behavior and potential applications in coordination chemistry (Stucky et al., 2008).

Synthesis and Characterization of Derivatives

Research also focuses on the synthesis and characterization of new derivatives of 1,2,4-triazole. For instance, Demirbas et al. (2008) worked on synthesizing new 4H-1,2,4-triazole derivatives and characterized them using various spectroscopic methods (Demirbas et al., 2008).

Antioxidant Properties

Yüksek et al. (2015) synthesized new triazole derivatives and analyzed their potential in vitro antioxidant activities. They compared these activities with standard antioxidants, contributing to the understanding of the antioxidant properties of these compounds (Yüksek et al., 2015).

Anticancer Activity

Ghani and Alabdali (2022) explored the anti-cancer activity of gold (III) and nickel (II) metal ion complexes derived from a triazole compound. Their research provided insights into the potential application of these compounds in cancer treatment (Ghani & Alabdali, 2022).

Future Directions

The future directions in the research of “4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name |

4-[4-amino-5-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c15-18-13(9-1-5-11(19)6-2-9)16-17-14(18)10-3-7-12(20)8-4-10/h1-8,19-20H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVHHGXTGJXUAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420739 |

Source

|

| Record name | 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

223645-69-0 |

Source

|

| Record name | 4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B1333081.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B1333087.png)

![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)

![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)

![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)